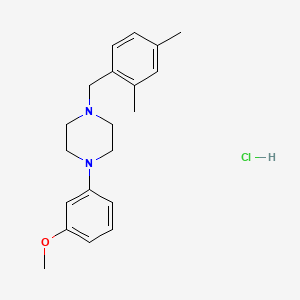
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as DNBS, is a small molecule compound that is widely used in scientific research. It is a potent hapten that is commonly used to induce T-cell-mediated immune responses in animals. DNBS is also used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy.
Wirkmechanismus
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is a potent hapten that can bind to proteins and other macromolecules in the body. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can bind to proteins in the skin or gut, leading to the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide-protein complexes. These complexes are recognized by T cells, which then mount an immune response against the complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide are largely dependent on the immune response that it induces. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can lead to the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also lead to the activation of T cells, which can migrate to the site of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide exposure and induce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its ability to induce a strong T-cell-mediated immune response. This makes it a useful tool for studying the mechanisms of inflammation, autoimmunity, and allergy. However, one limitation of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide. One area of research is to further elucidate the mechanisms by which N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide induces a T-cell-mediated immune response. Another area of research is to develop new animal models using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to study the pathogenesis of various inflammatory diseases. Additionally, there is potential for N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to be used in the development of new therapies for inflammatory diseases.
Synthesemethoden
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide can be synthesized through a series of chemical reactions. The starting material is 3,5-dichloro-4-hydroxyaniline, which is reacted with nitric acid and sulfuric acid to form 3,5-dichloro-4-nitrophenol. This compound is then reacted with sulfanilic acid and sodium nitrite to form N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is commonly used in scientific research to induce T-cell-mediated immune responses in animals. It is used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy. N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been used in various animal models to study the pathogenesis of inflammatory bowel disease, asthma, and contact hypersensitivity.
Eigenschaften
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-10-4-7(5-11(14)12(10)17)15-22(20,21)9-3-1-2-8(6-9)16(18)19/h1-6,15,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQIHIAKPKIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)



![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)